

JKE-1716 Application Notes and Western Blot Protocol for GPX4 Analysis

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Compound of Interest		
Compound Name:	JKE-1716	
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These application notes provide a comprehensive overview and a detailed protocol for the use of **JKE-1716**, a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4), in Western blot analysis. **JKE-1716** serves as a critical tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2][3] GPX4 is the central regulator of this process, and its inhibition by **JKE-1716** leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1][4][5][6]

Introduction to JKE-1716 and GPX4

JKE-1716 is a nitrolic acid-containing compound that selectively targets and covalently inhibits GPX4.[2][3] Its mechanism of action involves the formation of a nitrile-oxide electrophile in cells, which then reacts with the GPX4 protein.[3] This irreversible inhibition of GPX4's enzymatic activity, which is to reduce lipid hydroperoxides to non-toxic lipid alcohols, makes **JKE-1716** a powerful inducer of ferroptosis.[5][6][7] Understanding the effect of **JKE-1716** on GPX4 expression and the downstream signaling pathways is crucial for research in cancer, neurodegenerative diseases, and other conditions where ferroptosis is implicated. Western blotting is a fundamental technique to assess the levels of GPX4 protein in response to **JKE-1716** treatment.

Signaling Pathway



The central role of GPX4 in preventing ferroptosis is a key aspect of cellular redox homeostasis. The pathway diagram below illustrates how **JKE-1716** disrupts this process.

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